![molecular formula C17H22N4O B2560262 (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide CAS No. 2411324-03-1](/img/structure/B2560262.png)
(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide, also known as DPI or diphenyleneiodonium, is a chemical compound that has been widely used in scientific research for its ability to inhibit the activity of enzymes that produce reactive oxygen species (ROS).
科学研究应用
(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide has been widely used in scientific research for its ability to inhibit the activity of enzymes that produce ROS, such as NADPH oxidases and nitric oxide synthases. ROS are highly reactive molecules that can damage cellular components, and their production is regulated by a variety of enzymes. (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide has been shown to inhibit the activity of these enzymes, reducing ROS production and protecting cells from oxidative damage (Lambeth, 2004).
作用机制
(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide inhibits the activity of enzymes that produce ROS by blocking the transfer of electrons from NADPH to molecular oxygen. Specifically, (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide binds to the flavin-containing subunit of these enzymes, preventing the transfer of electrons to the heme-containing subunit that reduces molecular oxygen to form superoxide (Lambeth, 2004).
Biochemical and Physiological Effects
(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide has been shown to have a variety of biochemical and physiological effects in different cell types and animal models. For example, (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide has been shown to reduce ROS production in neutrophils, macrophages, and endothelial cells (Lambeth, 2004). In addition, (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis (Wang et al., 2016). (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages (Wang et al., 2016).
实验室实验的优点和局限性
One advantage of using (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide in lab experiments is its specificity for inhibiting ROS-producing enzymes. (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide has been shown to be more selective than other inhibitors of these enzymes, such as apocynin and diphenyliodonium chloride (Lambeth, 2004). However, (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide has some limitations, including its potential toxicity at high concentrations and the need for careful dosing to avoid off-target effects (Lambeth, 2004).
未来方向
There are several future directions for research on (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide. One area of interest is the development of more specific and potent inhibitors of ROS-producing enzymes. Another area of interest is the use of (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide in combination with other drugs or therapies to enhance its anti-cancer or anti-inflammatory effects. Finally, the role of (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide in regulating ROS production and oxidative stress in different disease models, such as neurodegenerative diseases and cardiovascular disease, is an area of active research (Lambeth, 2004).
Conclusion
In conclusion, (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide is a widely used chemical compound in scientific research for its ability to inhibit the activity of enzymes that produce ROS. Its mechanism of action and biochemical and physiological effects have been extensively studied, and it has been shown to have potential therapeutic applications in cancer and inflammation. However, its limitations and potential toxicity must be carefully considered in lab experiments. Further research is needed to fully understand the role of (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide in regulating ROS production and its potential applications in disease models.
合成方法
The synthesis of (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide involves the reaction of 2,2'-dipyridyl disulfide with N,N-dimethylaniline in the presence of iodine. The resulting compound is then reduced with zinc dust to yield (E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide. This method was first described by El-Badry and coworkers in 1978 (El-Badry et al., 1978).
属性
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-20(2)11-6-9-17(22)19-10-12-21-14-18-13-16(21)15-7-4-3-5-8-15/h3-9,13-14H,10-12H2,1-2H3,(H,19,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKPIUJBGXTLBP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCN1C=NC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCN1C=NC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

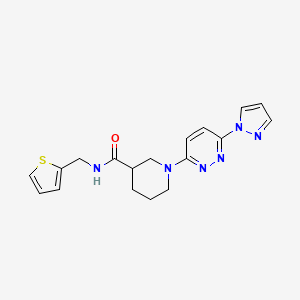
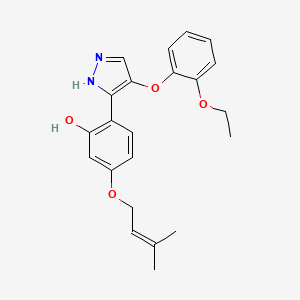
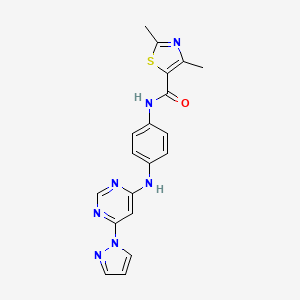
![(5-Bromofuran-2-yl)-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2560184.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2560186.png)
![2-[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}carbamoyl)methoxy]acetic acid](/img/structure/B2560187.png)
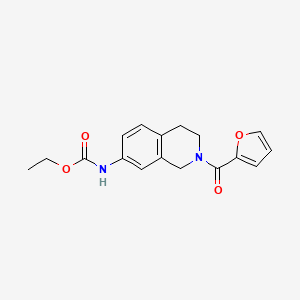

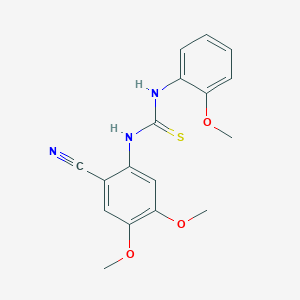
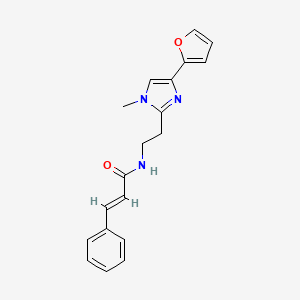
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2560198.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2560201.png)
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2560202.png)